3-Phenyl-octahydropyrano[4,3-b]pyrrole
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Overview
Description
3-Phenyl-octahydropyrano[4,3-b]pyrrole is a chemical compound with the CAS Number: 1803561-53-6 . It has a molecular weight of 203.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Phenyl-octahydropyrano[4,3-b]pyrrole is 1S/C13H17NO/c1-2-4-10(5-3-1)11-8-14-13-6-7-15-9-12(11)13/h1-5,11-14H,6-9H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
3-Phenyl-octahydropyrano[4,3-b]pyrrole is a liquid at room temperature .Scientific Research Applications
Synthesis Methods and Structural Studies
A convenient and highly stereoselective method has been developed for the synthesis of octahydropyrano[3,2-b]pyrrole derivatives, showcasing a double reductive amination approach to produce novel fused N-heterobicyclic compounds with high stereoselectivity (Xiaofeng Ma et al., 2013). Another research elaborates on the synthesis, structure, and thermal stability of ternary metal complexes based on polycarboxylate and N-heterocyclic ligands, indicating the versatility of such structures in coordination chemistry (Ming Fang et al., 2009).
Novel Bicyclization Strategies
An innovative three-component bicyclization strategy for synthesizing densely functionalized pyrano[3,4-c]pyrroles demonstrates the compound's potential in constructing complex molecular architectures through multiple bond-forming events, including C-N, C-O, and C-H bonds (Q. Gao et al., 2016).
Electrochemical and Optical Properties
Research into the electrochemical polymerisation of N-Arylated and N-Alkylated EDOT-Substituted Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives highlights how substitution patterns significantly influence optical and electronic properties, suggesting potential applications in electronic materials and devices (Kai A. I. Zhang et al., 2009).
Luminescent Materials
The synthesis of highly luminescent polymers containing the 2,3,5,6-Tetraarylated Pyrrolo[3,4-c]pyrrole-1,4-dione (N-Aryl DPP) chromophore in the main chain opens avenues for the development of novel photoluminescent materials with potential applications in optoelectronics and sensory technologies (Kai A. I. Zhang & B. Tieke, 2008).
Anion Receptors
Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline compounds, which include pyrrole derivatives, have shown augmented affinities and enhanced selectivities for anions, positioning them as promising candidates for developing selective anion receptors and sensors (P. Anzenbacher et al., 2000).
Safety And Hazards
The safety information for 3-Phenyl-octahydropyrano[4,3-b]pyrrole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-phenyl-1,2,3,3a,4,6,7,7a-octahydropyrano[4,3-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-10(5-3-1)11-8-14-13-6-7-15-9-12(11)13/h1-5,11-14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHLOAPDUROBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NCC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-octahydropyrano[4,3-b]pyrrole |
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